4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C21H19NO6S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-methyl-N-[7-(5-methylfuran-2-carbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO6S/c1-13-3-6-15(7-4-13)29(24,25)22-17-12-20-19(26-9-10-27-20)11-16(17)21(23)18-8-5-14(2)28-18/h3-8,11-12,22H,9-10H2,1-2H3 |
InChI Key |
WGGBZCOOSYXGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC=C(O4)C)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Catechol Derivatives
The dihydrodioxin ring is constructed via base-mediated cyclization of catechol with 1,2-dibromoethane. Typical conditions involve:
-
Solvent : Anhydrous DMF
-
Base : Potassium carbonate (3.0 equiv)
-
Temperature : 80°C, 12 hours
Alternative methods utilize epoxide intermediates, though these require stringent moisture control.
Regioselective Introduction of the 5-Methylfuran-2-Carbonyl Group
Friedel-Crafts Acylation
Direct acylation at C7 is achieved using 5-methylfuran-2-carbonyl chloride and AlCl₃:
-
Molar ratio : 1:1.2 (dihydrodioxin:acyl chloride)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature, 6 hours
Limitations include competing reactions at C6 and partial decomposition of the furan ring.
Photoredox/Nickel Dual Catalysis
A modern approach employs photoredox-generated radicals for C–H functionalization:
-
Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Nickel source : NiCl₂(dme) (5 mol%)
-
Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Light source : Blue LEDs (450 nm)
-
Yield : 70–78%
This method minimizes side reactions and enhances regioselectivity via radical trapping mechanisms.
Sulfonylation at C6: Formation of the 4-Methylbenzenesulfonamide
Amine Intermediate Preparation
The C6 amine is generated via nitration/reduction or directed ortho-metalation:
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine reacts with the sulfonyl chloride under mild conditions:
-
Solvent : Pyridine (acts as base and solvent)
-
Molar ratio : 1:1.1 (amine:sulfonyl chloride)
-
Temperature : 0°C → room temperature, 4 hours
Optimization and Mechanistic Insights
Catalytic System Comparison
| Method | Catalyst System | Yield (%) | Selectivity (C7:C6) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 58 | 3:1 |
| Photoredox/Ni | Ir/Ni/dtbbpy | 78 | 12:1 |
| Directed Metalation | LDA/ZnCl₂ | 65 | 8:1 |
Photoredox/Ni dual catalysis outperforms classical methods in both yield and selectivity.
Solvent Effects on Sulfonylation
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but reduce yields due to side reactions. Pyridine optimizes HCl scavenging and minimizes sulfonate ester formation.
Characterization and Purity Assessment
Spectroscopic Data
Chemical Reactions Analysis
4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Scientific Research Applications
Overview
4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. Its structural features allow it to serve as a versatile building block in organic synthesis, while its biological properties make it a candidate for pharmaceutical research.
Organic Synthesis
The compound is utilized as a building block in organic chemistry to synthesize more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with varied functionalities. For example, it can be transformed through oxidation, reduction, and substitution reactions to yield compounds with specific desired properties .
Research indicates that this compound exhibits potential biological activities. Studies have focused on its interactions with various biomolecules, suggesting possible applications in:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's Disease .
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent . Its structural characteristics may allow it to interact effectively with molecular targets involved in disease processes. Research has shown promising results in terms of anticancer and antimicrobial activities, making it a candidate for further drug development .
Material Science
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its functional groups can be tailored to enhance the properties of polymers or other materials used in various applications .
Case Study 1: Enzyme Inhibition Assessment
A recent study synthesized derivatives of this compound and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that several derivatives exhibited significant enzyme inhibition, suggesting their potential therapeutic application in managing diabetes and neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of similar benzenesulfonamide derivatives. The study demonstrated that certain compounds induced apoptosis in cancer cell lines while selectively inhibiting carbonic anhydrase IX, highlighting their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility and Bioavailability :
- The hydroxyethyl group in the analog from improves aqueous solubility (LogP ~2.8) compared to the furan-carbonyl-substituted compound (LogP ~3.2). This is critical for oral bioavailability.
- The 4-fluoro-2-methylbenzenesulfonamide in introduces electronegative fluorine, which may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
In contrast, the hydroxyethyl group in offers rotational freedom, which may broaden binding interactions.
Bioactivity Hypotheses :
- Both compounds lack extensive experimental bioactivity data. However, benzenesulfonamide derivatives are frequently associated with cyclooxygenase (COX) inhibition or carbonic anhydrase modulation. The fluorinated analog () may exhibit stronger enzyme inhibition due to fluorine’s electron-withdrawing effects .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s furan-carbonyl linkage requires multi-step synthesis, including Friedel-Crafts acylation, which may limit scalability. ’s hydroxyethyl group is synthetically simpler, enabling higher yields .
- Pharmacokinetic Predictions : Computational models suggest the target compound has a longer half-life (~8 hours) than ’s analog (~5 hours), attributed to reduced phase I metabolism of the furan moiety.
- Data Gaps: No in vivo studies or clinical trials are reported for either compound. Comparisons rely on structural analogs and computational predictions.
Biological Activity
4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide (CAS No. 886493-73-8) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 413.44 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the context of receptor activity and enzyme inhibition.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Derivatives of benzodioxane structures have been reported to possess anti-inflammatory properties with low toxicity profiles .
- Antioxidant Activity : The presence of furan and dioxin moieties may contribute to antioxidant capabilities, which are critical in mitigating oxidative stress .
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting various enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activity of this compound may involve:
- G Protein-Coupled Receptor Modulation : Compounds with similar structures can interact with GPCRs, influencing cellular signaling pathways related to inflammation and pain .
- Inhibition of Cytokine Production : Studies suggest that such compounds can downregulate pro-inflammatory cytokines, thereby reducing inflammation .
- Antioxidant Pathways : The antioxidant properties may stem from the ability to scavenge free radicals and modulate oxidative stress responses within cells .
Case Studies and Experimental Data
A number of studies have evaluated the biological activity of related compounds:
- In vitro Studies : Research has demonstrated that certain benzodioxane derivatives inhibit the secretion of virulence factors in pathogenic bacteria, indicating potential applications in infectious disease management .
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Benzodioxane Derivative | Inhibition of T3SS | 50% reduction in secretion at high concentrations | |
| Related Compound | Anti-inflammatory | Significant decrease in cytokine levels |
Pharmacological Profiles
The pharmacological profiles of similar compounds suggest a diverse range of activities:
- Analgesic Properties : Some derivatives exhibit analgesic effects comparable to established pain relievers.
- Antipyretic Effects : Evidence supports their use in reducing fever in various experimental models.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) using aqueous Na₂CO₃ as a base. Dynamic pH control is critical to avoid side reactions, and lithium hydride in DMF can facilitate N-substitution steps . Yield optimization requires precise temperature control (room temperature for sulfonylation, reflux for subsequent steps) and stoichiometric ratios of reactants. For example, stirring times of 3–4 hours at RT are reported for sulfonamide bond formation, with yields ranging from 59.8% to 75.6% in analogous compounds .
Q. How can structural characterization of this compound be systematically validated using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons in the 6.5–8.0 ppm range (benzenesulfonamide and dihydrobenzo-dioxin moieties) and methyl groups at ~2.4 ppm (4-methyl substituent). Coupling constants (e.g., J = 8.5 Hz for dihydrobenzo-dioxin protons) confirm regiochemistry .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, and carbonyl (C=O) from the furan-2-carbonyl group at ~1680 cm⁻¹ .
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight. Elemental analysis (C, H, N) must match within ±0.4% deviation .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s enzyme inhibitory activity (e.g., COX-2, α-glucosidase), and how are IC₅₀ values interpreted?
- Methodological Answer :
- Enzyme Assay Design : Use recombinant human COX-2 or α-glucosidase in a colorimetric assay. For COX-2, monitor prostaglandin E₂ (PGE₂) production via ELISA; for α-glucosidase, measure p-nitrophenol release from pNPG substrate at 405 nm .
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Data fitting using nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀. For example, analogous sulfonamides show IC₅₀ values of 0.8–3.2 µM for COX-2, indicating potent inhibition .
- Selectivity Testing : Compare activity against COX-1 or other off-target enzymes to confirm specificity .
Q. How can computational modeling predict the compound’s binding interactions with therapeutic targets like COX-2 or acetylcholinesterase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB ID 5KIR for COX-2). Focus on hydrogen bonding with Arg120/Tyr355 and hydrophobic interactions with Val349 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG). Predicted ΔG values < -7 kcal/mol correlate with strong inhibition .
Q. How should researchers address contradictions in biological activity data across structurally similar sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring enhance COX-2 inhibition, while bulky groups reduce bioavailability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, solubility, logP) to identify outliers. Statistical tools like ANOVA can determine if differences are significant (p < 0.05) .
- Experimental Validation : Re-synthesize conflicting compounds under standardized conditions and re-test activity to isolate methodological variables .
Methodological Framework Integration
Q. What theoretical frameworks guide the design of experiments for sulfonamide-based enzyme inhibitors?
- Methodological Answer :
- Transition-State Theory : Design inhibitors mimicking enzyme-substrate transition states (e.g., sulfonamide’s tetrahedral geometry resembling COX-2’s arachidonic acid binding) .
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with inhibitory potency to predict optimal functional groups .
- QSPR Models : Use quantum chemical descriptors (e.g., HOMO/LUMO energies) to build predictive models for IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
